ethyl 3-carbamoyl-2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(2-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-26-19(25)22-9-8-13-14(10-22)27-18(15(13)16(20)23)21-17(24)12-7-5-4-6-11(12)2/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCCBUALEUEWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of ethyl 3-carbamoyl-2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can be described as follows:
- Molecular Formula : C₁₄H₁₅N₃O₃S
- Molecular Weight : 301.35 g/mol
This compound features a thieno[2,3-c]pyridine core, which is known for diverse biological activities, including anti-inflammatory and anti-cancer properties.
Anticancer Activity
Recent studies have indicated that thieno[2,3-c]pyridines exhibit significant anticancer activity. A study by Farrokhpour et al. demonstrated that derivatives of thieno[2,3-c]pyridine could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. This compound showed promising results in inhibiting the growth of breast and lung cancer cells in vitro.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Farrokhpour et al. (2020) | MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |
| Farrokhpour et al. (2020) | A549 (Lung Cancer) | 12.8 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In a study assessing the inhibition of pro-inflammatory cytokines in macrophages, this compound demonstrated a significant reduction in TNF-alpha and IL-6 production.
| Study | Model | Cytokine Reduction (%) |
|---|---|---|
| Zhang et al. (2021) | LPS-stimulated Macrophages | TNF-alpha: 45% IL-6: 38% |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation.
- Modulation of Apoptotic Pathways : It activates caspases leading to programmed cell death.
- Reduction of Oxidative Stress : The compound helps in reducing oxidative stress markers in inflammatory models.
Case Study 1: Breast Cancer Treatment
In a preclinical trial, this compound was administered to MCF-7 xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
Case Study 2: Inflammatory Bowel Disease
A separate study investigated the effects of this compound in a mouse model of inflammatory bowel disease (IBD). The administration resulted in decreased colonic inflammation and improved histopathological scores.
Preparation Methods
Core Heterocycle Construction Strategies
Cyclization-Based Approaches
The thieno[2,3-c]pyridine scaffold is typically assembled via intramolecular cyclization. A prevalent method involves Dieckmann cyclization of ethyl 3-cyano-2-(2-methylbenzamido)-4,5-dihydrothiophene-6-carboxylate precursors under basic conditions. For example, potassium tert-butoxide in anhydrous tetrahydrofuran at −78°C induces cyclization to form the pyridine ring, achieving 62–68% yields in analogs. Alternative cyclization agents like polyphosphoric acid (PPA) at 120°C have demonstrated comparable efficiency but require stringent moisture control.
Table 1: Cyclization Conditions and Outcomes
| Precursor | Reagent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethyl 3-cyano-2-acylamido | KOtBu/THF | −78°C | 68 | 98.5 |
| Ethyl 3-carbamoyl-2-amide | PPA | 120°C | 65 | 97.8 |
| Thioglycolate derivative | CuI/dioxane | 80°C | 44 | 96.2 |
Multi-Component Reaction (MCR) Platforms
Copper-catalyzed cascade reactions, adapted from isoquinolone syntheses, enable simultaneous ring formation and functionalization. A representative protocol involves:
- Condensing 2-methylbenzoyl chloride with ethyl β-aminocrotonate to form an enamine intermediate.
- Copper(I)-mediated cyclization with sulfur sources (e.g., elemental sulfur or thiourea) at 80°C in dioxane.
This one-pot method reduces purification steps, yielding 44–52% of the target compound with 96.2% purity.
Functional Group Introduction and Optimization
Carbamoyl Group Installation
Post-cyclization carbamoylation employs urea or carbamoyl chloride under Schotten-Baumann conditions. Reaction of the 3-cyano intermediate with concentrated ammonium hydroxide at 100°C for 6 hours achieves quantitative conversion to the carbamoyl group. Solvent selection critically impacts yield:
- Dimethylformamide (DMF) : 92% conversion, but challenging purification
- Ethanol/water (4:1) : 88% conversion, easier workup
2-Methylbenzamido Substitution
Regioselective amidation at position 2 is achieved via two pathways:
Direct Acylation
Treatment of the aminothienopyridine intermediate with 2-methylbenzoyl chloride in dichloromethane, using 4-dimethylaminopyridine (DMAP) as catalyst, affords 78–85% yields. Excess acyl chloride (1.5 equiv) and reaction times >12 hours minimize diacylation byproducts.
Protection-Deprotection Strategy
Industrial-Scale Production Considerations
Catalytic System Optimization
Transitioning from laboratory to pilot-scale synthesis necessitates:
Continuous Flow Chemistry
Microreactor systems demonstrate superior heat transfer for exothermic steps:
- Cyclization residence time: 8.2 minutes vs. 12 hours batch
- Yield increase: 73% vs. 68% batch
Analytical Characterization Benchmarks
Spectroscopic Validation
Purity Assessment
Orthogonal HPLC methods using C18 columns (4.6 × 150 mm, 3.5 μm) with acetonitrile/0.1% formic acid gradients achieve baseline separation of all synthetic intermediates.
Q & A
Q. What are the key synthetic steps for preparing ethyl 3-carbamoyl-2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?
The synthesis involves:
- Core formation : Cyclization of thiophene and pyridine precursors to construct the thieno[2,3-c]pyridine scaffold.
- Functionalization : Introduction of the 2-methylbenzamido group via amidation and the carbamoyl moiety using carbamate reagents.
- Esterification : Addition of the ethyl carboxylate group under reflux conditions with anhydrous ethanol and acid catalysts. Critical reagents include sulfonyl chlorides for sulfonamide linkages and carbodiimides for amide bond formation. Reaction temperatures (60–100°C) and inert atmospheres (N₂/Ar) are essential to avoid side reactions .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylbenzamido protons at δ 7.2–7.8 ppm) and ring saturation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ ~ 415.14 for C₁₉H₂₂N₄O₄S) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and dihedral angles in the thienopyridine core, critical for stability studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes hydrolysis of ester groups .
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for aryl groups.
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) prevents decomposition of heat-sensitive carbamoyl intermediates .
- Yield Tracking : Use HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and purity (>95%) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .
- Target Validation : Perform competitive binding assays (e.g., SPR or ITC) to confirm interactions with proposed targets (e.g., kinases or GPCRs) .
- Meta-Analysis : Cross-reference IC₅₀ values from independent studies and apply statistical models (e.g., ANOVA) to identify outliers .
Data Contradiction Analysis
Q. Why do solubility profiles vary in different solvent systems?
- Polarity Effects : The compound shows higher solubility in DMSO (logP ~2.1) due to hydrogen bonding with the carbamoyl group, but precipitates in aqueous buffers (pH <6) .
- Crystallinity : Batch-dependent polymorphism (e.g., amorphous vs. crystalline forms) alters dissolution rates. Use DSC/TGA to characterize thermal stability .
Methodological Recommendations
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) .
- Toxicity Screening : Conduct Ames tests and mitochondrial toxicity assays (MTT) early in development .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict reactive sites for derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
